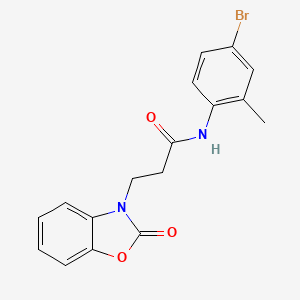

N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-11-10-12(18)6-7-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNSWGQAZUFWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a synthetic compound notable for its complex structure and potential biological activity. Its unique features, including a propanamide backbone and a benzoxazole moiety, suggest applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H15BrN2O2 |

| Molecular Weight | 363.21 g/mol |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Compounds containing benzoxazole rings are known for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom and the benzoxazole ring may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that benzoxazole derivatives often exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition of bacterial growth in vitro. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Compounds with similar structural motifs have been reported to possess anti-inflammatory effects. In vitro assays indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Potential

The anticancer activity of benzoxazole derivatives has been a focus of research. Initial findings suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Benzoxazole Moiety : The benzoxazole ring can be synthesized through condensation reactions involving 2-amino phenols and carbonyl compounds.

- Bromination : The introduction of the bromine substituent on the phenyl ring can be achieved using bromination reagents such as N-bromosuccinimide (NBS).

- Final Coupling Reaction : The final product is formed by coupling the synthesized benzoxazole derivative with the appropriate propanamide precursor under suitable conditions.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Antimicrobial Studies : A comparative study on benzothiazole derivatives found that modifications at specific positions significantly enhanced antimicrobial efficacy against Gram-positive bacteria .

- Anti-inflammatory Assays : Research demonstrated that similar compounds reduced inflammation markers in animal models of arthritis .

- Anticancer Research : A study highlighted the ability of related compounds to inhibit tumor growth in xenograft models, suggesting a promising avenue for further exploration .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogues include:

Key Observations :

Aromatic Substituents :

- The 4-bromo-2-methylphenyl group in the target compound increases steric bulk and lipophilicity compared to BG16087’s thiophen-2-ylmethyl group. Bromine’s electronegativity may enhance dipole interactions in binding or crystallization, whereas the sulfur in thiophene could participate in π-stacking or metal coordination .

- Compound 30a replaces the benzoxazolone with a sulfamoyl group, introducing polar N–H and S=O motifs that enhance solubility and hydrogen-bonding capacity.

In contrast, compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (, Compound 8) use shorter or cyclic chains, reducing flexibility but increasing rigidity for specific binding .

Benzoxazolone vs. Other Heterocycles :

- The benzoxazolone ring in the target compound provides a rigid, planar structure with hydrogen-bond acceptor sites (C=O), contrasting with the benzimidazole-sulfonamides in , which feature acidic NH groups for enzyme active-site interactions .

Crystallographic and Supramolecular Considerations

- The benzoxazolone moiety’s hydrogen-bonding propensity may lead to distinct crystal packing patterns compared to thiophene-containing analogues. For instance, SHELX-refined structures () often reveal how such groups influence molecular aggregation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide?

- Methodology : Synthesis typically involves multi-step reactions. For analogs, esterification of substituted benzoic acids (e.g., 4-bromo-2-methylbenzoic acid) with ethanol under acidic catalysis generates intermediates, followed by coupling with propanamide derivatives. Reaction conditions (e.g., 60–80°C, 12–24 h) and stoichiometric ratios (1:1.2 for amine:ester) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. Data collection on a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K provides unit cell parameters. SHELX programs (SHELXL for refinement) are widely used for solving structures due to their robustness in handling small-molecule datasets. Hydrogen bonding networks (e.g., N–H⋯O interactions) are analyzed using Mercury or OLEX2 .

Q. What spectroscopic techniques confirm the compound’s purity and functional groups?

- Methodology :

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm) and benzoxazolone carbonyl (δ 165–170 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–Br) validate structural motifs.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Methodology : Discrepancies may arise from impurities or polymorphic forms. Comparative assays (e.g., antiproliferative IC₅₀ in MCF-7 vs. HEK293 cells) under standardized conditions are essential. SC-XRD or PXRD validates crystal forms, while HPLC quantifies purity. Computational docking (AutoDock Vina) identifies binding site variations due to structural heterogeneity .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Methodology : Structural modifications guided by SAR:

- Halogen substitution : Bromine at the 4-position (phenyl ring) improves lipophilicity (logP ~2.8).

- Benzoxazolone optimization : Methyl groups reduce oxidative metabolism.

- Propanamide linker : Ethoxy substitutions (e.g., replacing hydrogen with ethoxy) decrease CYP450-mediated degradation. In vitro microsomal stability assays (e.g., rat liver microsomes, NADPH cofactor) quantify half-life improvements .

Q. How do hydrogen bonding patterns influence its supramolecular assembly in crystal lattices?

- Methodology : Graph-set analysis (Etter’s formalism) classifies intermolecular interactions. For example, N–H⋯O (d = 2.85 Å, θ = 158°) and C–H⋯π interactions form infinite chains along the c-axis. Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., 15% H⋯Br interactions). Such patterns correlate with solubility and melting points .

Q. What computational methods predict its pharmacokinetic properties?

- Methodology :

- ADMET Prediction : SwissADME calculates bioavailability (TPSA ~90 Ų), blood-brain barrier permeability (low, due to high TPSA), and CYP2D6 inhibition risk.

- Molecular Dynamics (MD) : GROMACS simulations (AMBER force field) assess binding stability to targets like HDACs or kinases over 100 ns trajectories. RMSD/RMSF plots identify flexible regions impacting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.